molecular formula C14H17NO3 B3039678 Methyl 6-(diethylamino)benzofuran-2-carboxylate CAS No. 126174-11-6

Methyl 6-(diethylamino)benzofuran-2-carboxylate

Cat. No. B3039678
CAS RN: 126174-11-6
M. Wt: 247.29 g/mol
InChI Key: ZKTUFCFRLOFBMD-UHFFFAOYSA-N
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Description

“Methyl 6-(diethylamino)benzofuran-2-carboxylate” is a chemical compound with the CAS Number: 126174-11-6 . It has a linear formula of C14H17NO3 .


Molecular Structure Analysis

The molecular structure of “Methyl 6-(diethylamino)benzofuran-2-carboxylate” is represented by the InChI code: 1S/C14H17NO3/c1-4-15(5-2)11-7-6-10-8-13(14(16)17-3)18-12(10)9-11/h6-9H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 6-(diethylamino)benzofuran-2-carboxylate” has a molecular weight of 247.29 . It is recommended to be stored in a freezer .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including Methyl 6-(diethylamino)benzofuran-2-carboxylate, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .

Medicinal Chemistry

In the realm of medicinal chemistry, furan derivatives have taken on a special position . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Functionalized Benzofurans

Methyl 6-(diethylamino)benzofuran-2-carboxylate can be used in the synthesis of functionalized benzofurans . This reaction was applied to o-allyl-substituted benzenediazonium and o-propargyl-substituted benzenediazonium salts to synthesize methyl 2-(2,3-dihydrobenzofuran-3-yl)acetate (60) and methyl 2-(benzofuran-3-yl)acetate (61), respectively .

Material Science

Methyl 6-(diethylamino)benzofuran-2-carboxylate can also be used in material science . It can be used in the synthesis of new materials with unique properties .

properties

IUPAC Name

methyl 6-(diethylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-15(5-2)11-7-6-10-8-13(14(16)17-3)18-12(10)9-11/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTUFCFRLOFBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(diethylamino)benzofuran-2-carboxylate

Synthesis routes and methods I

Procedure details

To a 250 mL three necked, round bottom flask equipped with a mechanical stirrer, reflux condenser, and Y-tube with a rubber septum and nitrogen inlet was added 1.8 gm (45 mmol) of 60% sodium hydride in mineral oil. After washing twice with 20 mL of hexanes, 150 mL of THF was added, followed by the rapid dropwise addition via transfer syringe of 3.86 gm (20 mmol) of 4-(N,N-diethylamino)-2-hydroxy benzaldehyde, dissolved in 50 mL of tetrahydrofuran (THF). The flask was placed in an 80° C. oil bath and stirred vigorously for 5 minutes, at which time 2.08 mL (20 mmol) of methyl bromoacetate was added in one portion. Sodium bromide precipitated from solution and vigorous stirring had to be maintained throughout. The suspension was refluxed for 80 minutes, allowed to cool to room temperature, and diluted with 75 mL of diethyl ether. The reaction was quenched by the slow dropwise addition of 50 mL of dilute aqueous ammonium chloride. The phases were separated and the aqueous phase extracted with 100 mL of diethyl ether (Et2O). The combined organic phases were washed with 20 mL 1 N NaOH and 20 mL water. After drying (MgSO4), the solvent was removed by rotary evaporation and the residual oil purified by flash chromatography (CH2Cl2 ; SiO2, 11/2×15") to yield 2.23 gm (45.3%) of the product as a colorless oil. Field desorption mass spectrum: m/e 247 (M+). Anal. Calcd. for C14H17NO3C,: 68.0; H, 6.9; N, 5.7. Found: C, 67.9; H, 6.8., N, 5.8. 1H 270 NMR (CDCl3): δ6.7 (m, 2H, ArHa,b), 7.4 (m, 2H, ArHc,d).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Three
Quantity
2.08 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
45.3%

Synthesis routes and methods II

Procedure details

To a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and Y-tube with a rubber septum and nitrogen inlet was added 1.8 gm (45 mmol) of 60% sodium hydride in mineral oil. After washing twice with 20 mL of hexanes, 150 mL of THF was added, followed by the rapid dropwise addition via transfer syringe of 3.86 gm (20 mmol) of 4-(N,N-diethylamino)-2-hydroxybenzaldehyde, dissolved in 50 mL of tetrahydrofuran (THF). The flask was placed in an 80° C. oil bath and stirred vigorously for 5 minutes, at which time 2.08 mL (20 mmol) of methyl bromoacetate was added in one portion. Sodium bromide precipitated from solution and vigorous stirring had to be maintained throughout. The suspension was refluxed for 80 minutes, allowed to cool to room temperature, and diluted with 75 mL of diethyl ether. The reaction was quenched by the slow dropwise addition of 50 mL of dilute aqueous ammonium chloride. The phases were separated and the aqueous phase extracted with 100 mL of diethyl ether (Et2O). The combined organic phases were washed with 20 mL 1N NaOH and 20 mL water. After drying (MgSO4), the solvent was removed by rotary evaporation and the residual oil purified by flash chromatography (CH2Cl2 ; SiO2, 11/2×15") to yield 2.23 gm (45.3%) of the product as a colorless oil. Field desorption mass spectrum: m/e 247 (M+). Anal. calcd. for C14H17NO3 : C, 68.0; H, 6.9; N, 5.7. Found: C, 67.9; H, 6.8; N, 5.8. 1H 270 NMR (CDCl3): δ 6.7 (m, 2H, ArHa,b), B 7.4 (m, 2H, ArHc,d).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Quantity
2.08 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
45.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Methyl 6-(diethylamino)benzofuran-2-carboxylate
Reactant of Route 5
Methyl 6-(diethylamino)benzofuran-2-carboxylate
Reactant of Route 6
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